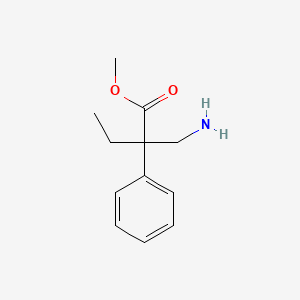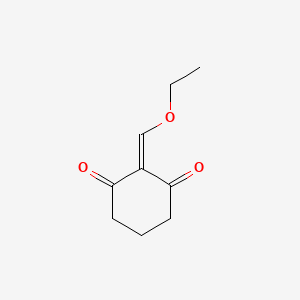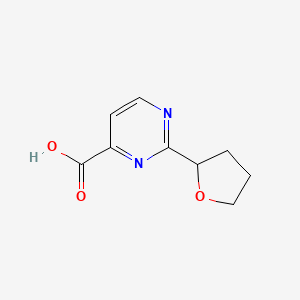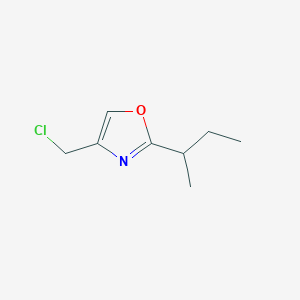
2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butan-2-yl group and a chloromethyl group attached to the oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butanone with chloroacetic acid in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired oxazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, oxazole derivatives with different oxidation states, and saturated heterocyclic compounds.
Scientific Research Applications
2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-YL)-4-(chloromethyl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-(Butan-2-YL)-4-(bromomethyl)-1,3-oxazole: Similar structure but contains a bromine atom instead of chlorine.
2-(Butan-2-YL)-4-(chloromethyl)-1,3-diazole: Similar structure but contains an additional nitrogen atom.
Uniqueness
2-(Butan-2-YL)-4-(chloromethyl)-1,3-oxazole is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both butan-2-yl and chloromethyl groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-butan-2-yl-4-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-3-6(2)8-10-7(4-9)5-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
BEPFUFACAGXPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


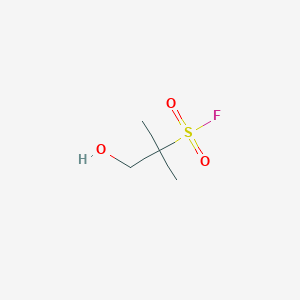
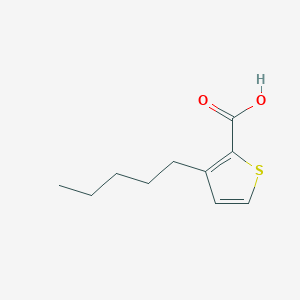
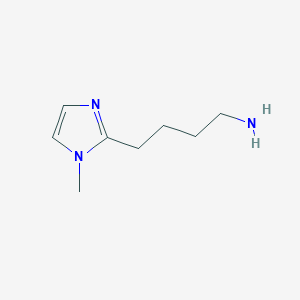

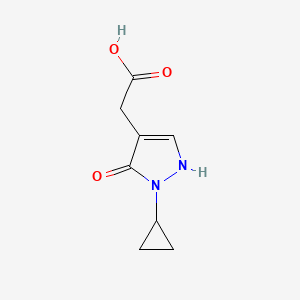
![4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine](/img/structure/B13215803.png)

![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)
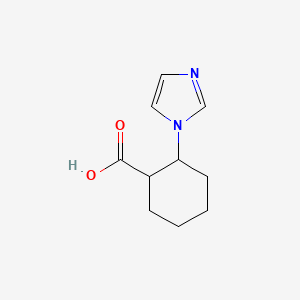
![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
